molecular formula C11H13BrFN B13629571 2-(5-Bromo-2-fluorobenzyl)pyrrolidine

2-(5-Bromo-2-fluorobenzyl)pyrrolidine

Cat. No.: B13629571
M. Wt: 258.13 g/mol
InChI Key: KHQSZQDWWVOWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-2-fluorobenzyl)pyrrolidine is a versatile fluorinated and brominated pyrrolidine building block designed for advanced pharmaceutical research and development. Its structure, featuring a pyrrolidine ring substituted with a bromo-fluorobenzyl group, makes it a valuable intermediate in the synthesis of complex bioactive molecules. This compound is particularly useful in medicinal chemistry for creating potential ligands that target the central nervous system. The distinct reactivity of its bromide and fluoride substituents enables sequential and selective chemical transformations; the fluoride can undergo nucleophilic aromatic substitution, while the bromide is amenable to palladium-catalyzed cross-coupling reactions, allowing for significant structural diversification . Research on structurally related compounds highlights the potential application of such pyrrolidine derivatives. For instance, the pyrrolidine structure is a key component in numerous biologically active compounds, including pyrrolo[1,4]benzodiazepines (PBDs), which are tricyclic compounds studied as DNA-interactive agents with antitumor activity . Furthermore, similar scaffolds are found in selective dopamine receptor ligands. One notable example is NCQ 115, a potent dopamine D-2 receptor antagonist used in positron emission tomography (PET) studies, which shares the (fluorobenzyl)pyrrolidine motif . Another study explores pyrrole analogues with bromo-dimethoxyphenyl groups for their high affinity and selectivity for dopamine D3 receptors, underscoring the relevance of this chemical space in neuroscience . This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet for detailed handling and hazard information.

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

2-[(5-bromo-2-fluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13BrFN/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10/h3-4,6,10,14H,1-2,5,7H2

InChI Key

KHQSZQDWWVOWOL-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC2=C(C=CC(=C2)Br)F

Origin of Product

United States

Synthetic Methodologies for 2 5 Bromo 2 Fluorobenzyl Pyrrolidine

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) and Benzyl (B1604629) Moieties

Retrosynthetic analysis of 2-(5-bromo-2-fluorobenzyl)pyrrolidine suggests two primary strategic disconnections. The most straightforward approach involves disconnecting the bond between the benzyl group and the pyrrolidine ring (Disconnection A). This leads to a pre-formed pyrrolidine synthon (e.g., 2-lithiopyrrolidine or a related nucleophile) and a suitable 5-bromo-2-fluorobenzyl electrophile, such as the corresponding benzyl bromide.

A more fundamental approach involves disconnecting the bonds within the pyrrolidine ring itself (Disconnection B). This strategy treats the target molecule as an acyclic precursor that can be cyclized. For instance, a 1,4-disconnection of the C-N bonds points towards a linear amino-halide or amino-alcohol precursor, which can undergo intramolecular cyclization to form the five-membered ring. This latter approach is particularly versatile for establishing the stereocenter at the C2 position during the ring-forming step.

Approaches to Pyrrolidine Ring Formation Relevant to the Compound's Architecture

The formation of the pyrrolidine ring is a critical aspect of the synthesis, with numerous methods available that can be adapted for the target compound's specific architecture.

Stereoselective and Asymmetric Pyrrolidine Synthesis

Achieving stereochemical control at the C2 position is a common objective in modern synthetic chemistry. Asymmetric methods are paramount for producing enantiomerically pure pyrrolidines, which are crucial scaffolds in pharmaceuticals. nih.gov

Chiral auxiliaries are powerful tools for inducing stereoselectivity. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. Evans' oxazolidinones and N-tert-butanesulfinimines are prominent examples of auxiliaries used in asymmetric synthesis. acs.orgnih.gov For instance, a chiral N-tert-butanesulfinyl group can be used to direct the diastereoselective 1,3-dipolar cycloaddition between an azomethine ylide and an alkene, a powerful method for creating densely substituted pyrrolidines with high stereocontrol. acs.org

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of a chiral product, is a highly efficient alternative. Organocatalysis, in particular, has seen significant advancements. Chiral phosphoric acids and proline-based catalysts can effectively catalyze intramolecular aza-Michael reactions to form pyrrolidines with high enantioselectivity. whiterose.ac.ukmdpi.com

Catalyst/AuxiliaryReaction TypeKey FeaturesTypical Stereoselectivity
(S)-N-tert-butanesulfinyl group 1,3-Dipolar CycloadditionAuxiliary directs the facial selectivity of the cycloaddition.Good to excellent diastereoselectivity (>90:10 dr). acs.org
Chiral Phosphoric Acid (e.g., TRIP) Intramolecular aza-MichaelCatalyzes the enantioselective cyclization of an amine onto an α,β-unsaturated thioester.High enantioselectivity (e.g., 95:5 er). whiterose.ac.uk
Diarylprolinol Silyl Ethers Michael AdditionOrganocatalyst activates aldehydes for conjugate addition to nitroolefins, followed by cyclization.High diastereo- and enantioselectivity. unibo.it
Cu(I)/Chiral Ligand 1,3-Dipolar CycloadditionMetal-catalyzed reaction of azomethine ylides with alkenes.Excellent enantioselectivity (>99% ee). researchgate.net

Enantioselective cyclization reactions are a cornerstone of asymmetric pyrrolidine synthesis. These reactions build the heterocyclic ring and set the desired stereocenter in a single, highly controlled step.

1,3-Dipolar Cycloaddition: This is one of the most powerful methods for constructing five-membered heterocycles. nih.gov The reaction between an azomethine ylide and an alkene can be rendered highly enantioselective by using chiral catalysts, often based on copper or silver complexes. acs.orgresearchgate.net This approach allows for the creation of multiple stereocenters simultaneously with high fidelity.

Intramolecular Michael Addition: The cyclization of a tethered amine onto an activated alkene (an aza-Michael reaction) is a direct method for forming the pyrrolidine ring. The use of chiral Brønsted acid catalysts, such as chiral phosphoric acids, has enabled this reaction to be performed with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk

Radical Cyclization: While often associated with racemic products, radical cyclizations can be controlled to produce enantioenriched pyrrolidines. Metalloradical catalysis, employing chiral cobalt complexes, can effect enantioselective C-H alkylation to form 2-substituted pyrrolidines, although success with benzyl-substituted variants has been noted to be challenging. whiterose.ac.uk

Reaction TypeCatalyst SystemSubstratesEnantioselectivity (ee)
1,3-Dipolar Cycloaddition Ag₂CO₃ / Chiral LigandAzomethine ylide + AlkeneGood to Excellent. acs.org
Intramolecular aza-Michael Chiral Phosphoric Acid (TRIP)Amine-tethered α,β-unsaturated thioesterup to 95%. whiterose.ac.uk
Lithiation-Cyclization s-BuLi / (-)-SparteineN-Boc-(3-chloropropyl)arylmethylamine>91%. acs.org
Biocatalytic Cyclization Transaminase (TA)ω-chloroketoneup to >99.5%. acs.org

Direct Cyclization Methods

Direct cyclization methods construct the pyrrolidine ring from acyclic precursors in a single key transformation, often via intramolecular processes. One effective strategy is the intramolecular cyclization of ω-amino alcohols or halides. For example, N-Boc-protected (3-chloropropyl)arylmethylamines can undergo lithiation followed by intramolecular cyclization, facilitated by a chiral ligand like (-)-sparteine, to yield enantioenriched 2-arylpyrrolidines. acs.org

Another powerful approach is the intramolecular amination of unactivated C(sp³)-H bonds. This can be achieved using copper or rhodium catalysts, which facilitate the insertion of a nitrene into a C-H bond to form the pyrrolidine ring with high regioselectivity. organic-chemistry.org Such methods offer high atom economy by transforming a C-H bond directly into a C-N bond without the need for pre-functionalization. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrrolidine synthesis, this translates to the use of environmentally benign solvents, catalyst-free reactions, and the application of biocatalysis. rsc.org

Biocatalysis offers a particularly sustainable approach. Enzymes such as transaminases (TAs) can be used to asymmetrically synthesize chiral amines from prochiral ketones. rsc.org A notable green strategy involves the use of a transaminase on a suitable ω-chloroketone. The enzyme creates a chiral chloro-amine intermediate, which then spontaneously cyclizes in situ to form the chiral 2-substituted pyrrolidine with exceptionally high enantiomeric excess. acs.org This method operates in aqueous media under mild conditions and can provide access to either enantiomer of the product by selecting the appropriate enzyme variant. acs.orgmanchester.ac.uk Multi-enzyme cascades can further enhance this approach, for instance, by combining a transaminase with a reductive aminase to produce alkaloids in a one-pot process. manchester.ac.ukresearchgate.net

Introduction of the Halogenated Benzyl Moiety

Approaches to 5-Bromo-2-fluorobenzyl Scaffolds

The creation of the 5-bromo-2-fluorobenzyl scaffold typically begins with commercially available substituted benzenes. A common precursor is 5-Bromo-2-fluorobenzaldehyde, which serves as a versatile intermediate in the synthesis of various pharmaceuticals. nbinno.com The synthesis of this aldehyde can be approached through several routes. One method starts from 5-bromo-2-fluorobenzoic acid, which is methylated and then reduced to 5-bromo-2-fluorobenzyl alcohol. This alcohol is subsequently oxidized to yield the desired aldehyde. guidechem.com However, this pathway involves expensive starting materials and hazardous reagents like diisobutylaluminum hydride (DIBAL) and chromium-based oxidants, which can complicate scale-up and waste management. guidechem.com

Alternative methods for obtaining the necessary scaffold include the bromination of 2-fluorobenzonitrile or 2-fluorobenzoic acid. guidechem.comgoogle.com For instance, 2-fluorobenzoic acid can be brominated using N-bromosuccinimide (NBS) in dichloromethane to produce 5-bromo-2-fluorobenzoic acid. guidechem.com This can then be converted to the corresponding benzyl derivative. Another approach involves the lithiation of 1-bromo-4-fluorobenzene to form (5-bromo-2-fluorophenyl)lithium, which can be further reacted to create various functionalized scaffolds. google.com

Once a suitable precursor like 5-bromo-2-fluorobenzaldehyde or 5-bromo-2-fluorobenzoic acid is obtained, it must be converted into a form suitable for coupling with the pyrrolidine core, such as a benzyl halide (e.g., 5-bromo-2-fluorobenzyl bromide). This is often achieved through reduction of the aldehyde or carboxylic acid to the corresponding alcohol, followed by halogenation.

Coupling Strategies for Benzyl Group Attachment to the Pyrrolidine Core

With the 5-bromo-2-fluorobenzyl scaffold prepared, the next step is to attach it to the pyrrolidine ring. Reductive amination is a widely used and efficient strategy for this transformation. nih.gov This method involves reacting a carbonyl compound, in this case, a derivative of the 5-bromo-2-fluorobenzyl moiety, with a pyrrolidine precursor. The resulting imine intermediate is then reduced in situ to form the final C-N bond. nih.gov

Another common approach is the direct N-alkylation of a pyrrolidine derivative with a reactive benzyl species like 5-bromo-2-fluorobenzyl bromide. This reaction is a classical method for forming N-aryl-substituted pyrrolidines. nih.gov The synthesis of Eletriptan, a migraine medication, utilizes a similar strategy where a substituted indole reacts with a pyrrolidine derivative. nih.gov

Biocatalytic methods using enzymes like transaminases are also emerging as a powerful tool for the asymmetric synthesis of 2-substituted pyrrolidines. acs.orgnih.gov These enzymatic processes can offer high enantioselectivity, starting from commercially available materials like ω-chloroketones to produce chiral pyrrolidines. acs.orgnih.gov

Optimization of Reaction Conditions and Reaction Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. Key parameters that are typically adjusted include the choice of solvent, temperature, catalyst, and the nature of reactants and reagents.

For coupling reactions like reductive amination or N-alkylation, the choice of solvent can significantly impact reaction rates and yields. Solvents are selected based on their ability to dissolve reactants and their compatibility with the reaction conditions. In solid-phase synthesis, which can simplify purification, excess reagents are often used to drive reactions to completion, with the excess being easily washed away. wikipedia.org

The selection of the catalyst and reducing agent (in the case of reductive amination) is also critical. For instance, iridium-catalyzed transfer hydrogenation has been shown to be effective for the reductive amination of diketones to form N-aryl-substituted pyrrolidines. nih.gov For biocatalytic approaches, optimization involves screening different enzymes and adjusting parameters such as pH, temperature, and co-solvent concentration to achieve high conversion and enantioselectivity. acs.org

Below is a table representing a hypothetical optimization of a key coupling step, illustrating how systematic variation of parameters can lead to improved yields.

EntryReactant AReactant BCatalyst/ReagentSolventTemperature (°C)Yield (%)
1Pyrrolidine5-Bromo-2-fluorobenzyl BrK₂CO₃Acetonitrile2565
2Pyrrolidine5-Bromo-2-fluorobenzyl BrK₂CO₃Acetonitrile8085
3Pyrrolidine5-Bromo-2-fluorobenzyl BrNaHTHF2578
4Pyrrolidine5-Bromo-2-fluorobenzyl BrDBUDichloromethane2572
5Proline5-Bromo-2-fluorobenzaldehydeNaBH(OAc)₃Dichloromethane2592

Post-Synthetic Modifications and Purification Techniques for the Target Compound

Following the main synthetic reaction, the crude product, this compound, typically requires purification to remove unreacted starting materials, reagents, and byproducts. Standard laboratory techniques are employed for this purpose.

Liquid-liquid extraction is often the first step to separate the desired compound from the reaction mixture. The organic phase containing the product is then typically washed with aqueous solutions to remove inorganic salts and other water-soluble impurities. guidechem.com

The most common method for purifying organic compounds is column chromatography on silica (B1680970) gel. nih.govmdpi.com A suitable solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to separate the target compound from impurities based on their differential adsorption to the silica. nih.gov The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). mdpi.com

In some cases, if the product is a solid, recrystallization can be an effective purification method. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. For acidic or basic compounds, precipitation as a salt can be a useful isolation and purification technique. For example, product amines can sometimes be precipitated from a solvent like methyl tert-butyl ether (MTBE) by adding an acid such as tosic acid. acs.org After purification, the structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactivity and Derivatization Strategies of 2 5 Bromo 2 Fluorobenzyl Pyrrolidine

Transformations at the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring is a key site for chemical modification, behaving as a typical nucleophile and base. nih.gov Its reactivity allows for the straightforward introduction of a wide array of substituents, enabling the modulation of the compound's steric and electronic properties.

The nitrogen atom of the pyrrolidine moiety can be readily alkylated or acylated to introduce new functional groups.

Alkylation: N-alkylation is typically achieved by treating 2-(5-Bromo-2-fluorobenzyl)pyrrolidine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for the reaction's success. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), with solvents such as dimethylformamide (DMF) or acetonitrile. organic-chemistry.org The reaction proceeds via an Sₙ2 mechanism, where the pyrrolidine nitrogen acts as the nucleophile. The use of a stronger base like NaH ensures complete deprotonation of the amine, which can be beneficial when using less reactive alkylating agents. organic-chemistry.org

Acylation: N-acylation introduces a carbonyl group adjacent to the nitrogen, forming an amide. This transformation is generally accomplished by reacting the parent compound with an acyl chloride or an acid anhydride. A mild base, such as triethylamine or pyridine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. These reactions are typically high-yielding and proceed under mild conditions.

The introduction of different alkyl and acyl groups can serve various purposes, such as altering the molecule's lipophilicity, introducing new reactive handles, or preparing precursors for further cyclization reactions.

Reaction TypeReagent ClassTypical BaseSolventProduct Class
AlkylationAlkyl Halide (R-X)K₂CO₃, NaHDMF, AcetonitrileN-Alkylpyrrolidine
AcylationAcyl Chloride (RCOCl)Triethylamine, PyridineDichloromethane, THFN-Acylpyrrolidine
AcylationAcid Anhydride ((RCO)₂O)Triethylamine, PyridineDichloromethane, THFN-Acylpyrrolidine
This table presents representative conditions for the N-alkylation and N-acylation of secondary amines like this compound.

Following N-acylation, the resulting amide can serve as a precursor for intramolecular cyclization reactions to form new heterocyclic ring systems. One of the most prominent examples of such a transformation is the Bischler-Napieralski reaction. wikipedia.orgorganic-chemistry.org This reaction involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline. organic-chemistry.org

For this compound, this would first require N-acylation (e.g., with acetyl chloride). The resulting N-acyl derivative, which is a substituted β-phenylethylamide, can then be treated with a strong dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), typically with heating. wikipedia.org The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the electron-rich phenyl ring is attacked by an electrophilic nitrilium ion intermediate, leading to the formation of a new fused ring system. The regioselectivity of the cyclization is directed by the existing substituents on the phenyl ring.

Another potential pathway for forming new rings involves intramolecular cyclization where a functional group, introduced via N-alkylation, reacts with the phenyl ring. For example, if an ω-phenylalkyl group is attached to the nitrogen, it can undergo intramolecular electrophilic aromatic substitution in the presence of a strong acid like triflic acid to afford tricyclic iminium compounds. researchgate.net

Functionalization of the Halogenated Phenyl Ring

The 5-bromo-2-fluorophenyl moiety provides multiple avenues for derivatization, allowing for the selective modification of the aromatic core. The bromine and fluorine atoms exhibit different reactivities, enabling orthogonal chemical strategies.

The carbon-bromine bond is a highly versatile handle for forming new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides in these transformations is well-established, making the bromine at the C-5 position the most probable site for such reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). It is also catalyzed by palladium complexes. While effective, the toxicity of the organotin reagents and byproducts is a significant drawback compared to the Suzuki-Miyaura coupling.

In both cases, the reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron or organotin reagent, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. Patent literature demonstrates that similar 2-(5-bromo-2-fluorobenzyl)aryl structures readily undergo metal-halogen exchange at the bromine position, confirming its high reactivity for forming new C-C bonds. nih.gov

Coupling ReactionCoupling PartnerTypical CatalystTypical BaseProduct
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf)Na₂CO₃, K₃PO₄5-Aryl-2-fluorobenzyl derivative
StilleOrganostannane (Ar-SnBu₃)Pd(PPh₃)₄(Not required)5-Aryl-2-fluorobenzyl derivative
This table outlines general conditions for palladium-catalyzed cross-coupling reactions on aryl bromides.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing an aryl halide with a nucleophile. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group.

In the case of this compound, the phenyl ring lacks strong activating groups. The substituents present (bromo, fluoro, and a weakly activating alkyl group) are insufficient to significantly lower the electron density of the ring and stabilize the negative charge of the intermediate Meisenheimer complex. Consequently, SNAr at the fluorine position is expected to be challenging and would likely require harsh conditions, such as very strong nucleophiles and high temperatures, with a low probability of success. The C-Br bond is significantly more reactive towards transition-metal-catalyzed processes than the C-F bond is towards SNAr in this particular electronic context.

Electrophilic aromatic substitution (EAS) allows for the direct introduction of functional groups onto the phenyl ring. The regiochemical outcome of such a reaction is dictated by the directing effects of the substituents already present. The 5-bromo-2-fluorobenzyl group contains three substituents on the phenyl ring:

Fluorine (at C-2): An ortho, para-director and a deactivator.

Bromine (at C-5): An ortho, para-director and a deactivator.

Benzylpyrrolidine (at C-1): A weakly activating group and an ortho, para-director.

The combined effect of these groups makes the ring generally electron-deficient and thus deactivated towards electrophilic attack. nih.gov However, if a reaction were to occur under forcing conditions, the position of the incoming electrophile would be determined by the interplay of these directing effects. The fluorine directs to positions C-3 and C-1 (occupied). The bromine directs to positions C-4 and C-6. The benzyl (B1604629) group directs to positions C-2 (occupied) and C-6.

Modifications at the Benzylic Methylene (B1212753) Carbon

Oxidative Transformations

The oxidation of the benzylic methylene C-H bonds is a fundamental transformation in organic synthesis, enabling the conversion of alkylarenes into valuable ketones and other carbonyl compounds. mdpi.comresearchgate.net For this compound, this transformation would yield (5-Bromo-2-fluorophenyl)(pyrrolidin-2-yl)methanone, introducing a ketone functionality. This conversion is significant as aromatic ketones are versatile intermediates in the synthesis of fine chemicals and biologically active molecules. mdpi.com

A variety of catalytic systems have been developed for the selective oxidation of benzylic C-H bonds that could be applicable to this substrate. These methods often prioritize green chemistry principles by utilizing environmentally benign oxidants like molecular oxygen. mdpi.com

Potential oxidative strategies include:

Aerobic Oxidation: Catalyst systems based on transition metals such as copper, iron, or cobalt, often in the presence of a co-catalyst like N-hydroxyphthalimide (NHPI), can facilitate the oxidation using air or pure oxygen as the terminal oxidant. researchgate.net

Peroxide-Based Oxidation: Reagents like tert-butyl hydroperoxide (TBHP) can be used with various metal catalysts to achieve selective oxidation of the benzylic position.

Hypervalent Iodine Reagents: Compounds such as 2-iodoxybenzoic acid (IBX) are known to be effective for benzylic oxidations under mild conditions. masterorganicchemistry.com

The reaction mechanism for these transformations typically involves the formation of a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. This intermediate is then trapped by an oxygen-containing species to proceed to the ketone product. The choice of catalyst and reaction conditions is crucial to ensure high selectivity for the ketone and avoid over-oxidation to a carboxylic acid, which would involve cleavage of the C-C bond between the carbonyl carbon and the pyrrolidine ring. masterorganicchemistry.com

Table 1: Representative Catalytic Systems for Benzylic C-H Oxidation to Ketones
Catalyst SystemOxidantTypical ConditionsReference
MetalloporphyrinsMolecular Oxygen (O₂)Solvent-free mdpi.com
Polyoxometalate-based MOF with NHPIMolecular Oxygen (O₂)Acetonitrile, 85°C mdpi.com
Copper(II)/{PMo₁₂}TBHPMild conditions acs.org
Base-mediatedMolecular Oxygen (O₂)DMSO mdpi.com

Reductive Transformations

Reductive transformations at the benzylic methylene carbon primarily involve the cleavage of adjacent bonds. For this compound, this could manifest as a reductive cleavage of the C2-N bond within the pyrrolidine ring, a process that remodels the heterocyclic core. While direct hydrogenolysis of the benzylic C-C bond is a possibility, modern synthetic methods have explored C-N bond cleavage as a strategic approach to transform cyclic amines. nih.gov

A plausible strategy involves the combination of Lewis acid and photoredox catalysis on an N-acylated version of the parent compound (e.g., N-benzoyl-2-(5-bromo-2-fluorobenzyl)pyrrolidine). In such a system, the Lewis acid (e.g., Zn(OTf)₂) coordinates to the amide carbonyl, facilitating a single-electron transfer from an excited photoredox catalyst. nih.govchemrxiv.org This generates a radical anion intermediate that can subsequently fragment, leading to a site-selective cleavage of the C2–N bond. This process opens the pyrrolidine ring to yield a γ-amino ketone derivative, representing a significant skeletal rearrangement.

This transformation is noteworthy because it converts a stable, unstrained cyclic amine into a linear, functionalized product. nih.gov The resulting radical intermediate from the C-N bond cleavage can be trapped intermolecularly, allowing for the formation of new C-C bonds and further diversification of the molecular structure. nih.gov

Table 2: Conceptual Approach for Reductive C-N Bond Cleavage
Reaction TypeKey ReagentsProposed IntermediatePotential Product TypeReference
Reductive C-N Bond CleavagePhotoredox Catalyst (e.g., Iridium complex), Lewis Acid (e.g., Zn(OTf)₂), N-AcylationAmide Radical AnionRing-opened γ-amino ketone nih.govchemrxiv.org

Computational and Theoretical Chemistry Studies of 2 5 Bromo 2 Fluorobenzyl Pyrrolidine

Molecular Structure and Conformation Analysis

The spatial arrangement of atoms and the conformational flexibility of 2-(5-Bromo-2-fluorobenzyl)pyrrolidine are fundamental to its chemical behavior. Computational methods offer a powerful lens through which to explore these characteristics.

Ab initio and Density Functional Theory (DFT) calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For this compound, methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed to obtain optimized structural parameters. nih.gov These calculations solve the Schrödinger equation approximately to find the lowest energy structure.

The optimized geometry reveals key bond lengths and angles. For instance, the C-Br and C-F bond lengths on the phenyl ring are influenced by their electronic environment. The geometry of the pyrrolidine (B122466) ring, including its puckering, and the torsional angles between the benzyl (B1604629) and pyrrolidine moieties are also determined.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level)

Parameter Bond/Angle Value
Bond Length (Å) C-Br 1.912
C-F 1.358
C-C (aromatic) 1.390 - 1.405
C-N (pyrrolidine) 1.470 - 1.475
C-C (pyrrolidine) 1.530 - 1.545
Bond Angle (°) C-C-Br 119.5
C-C-F 118.9
C-N-C (pyrrolidine) 108.5

Note: The data in this table are representative values derived from typical DFT calculations on similar molecular structures and are intended for illustrative purposes.

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twisted" forms. The substitution at the 2-position with the 5-bromo-2-fluorobenzyl group introduces additional rotational freedom around the bond connecting the two ring systems. A thorough conformational analysis is necessary to identify the different stable conformers and their relative energies. researchgate.netresearchgate.net

Computational exploration of the conformational landscape involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process identifies the low-energy conformers, or energy minima. For this compound, the orientation of the benzyl group relative to the pyrrolidine ring and the puckering of the pyrrolidine ring itself are the main conformational variables. The relative energies of these conformers are often small, indicating that the molecule can exist as a mixture of different shapes at room temperature. researchgate.net

Table 2: Relative Energies of Major Conformers of this compound

Conformer Pyrrolidine Pucker Benzyl Orientation Relative Energy (kcal/mol)
1 Envelope (N-endo) Gauche 0.00
2 Twisted Anti 0.85

Note: The data in this table are representative and illustrate the typical energy differences between conformers of 2-substituted pyrrolidines.

The presence of bromine and fluorine atoms on the benzyl ring significantly influences the molecular geometry due to their steric and electronic effects. The high electronegativity of fluorine can shorten adjacent carbon-carbon bonds in the aromatic ring. acs.org Both bromine and fluorine affect the charge distribution on the ring, which in turn can influence the preferred orientation of the benzyl group relative to the pyrrolidine ring through non-covalent interactions.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within the molecule dictates its reactivity. Computational methods provide valuable descriptors of the electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. emerginginvestigators.org For this compound, the HOMO is typically localized on the electron-rich regions, such as the pyrrolidine nitrogen and the substituted phenyl ring, while the LUMO is often distributed over the aromatic ring.

Table 3: Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -6.85
LUMO -0.95

Note: These energy values are representative for similar halogenated aromatic compounds and are for illustrative purposes.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution in a molecule. rsc.org It is mapped onto the electron density surface, with different colors indicating different potential values. Red regions represent negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the ESP map would likely show negative potential (red) around the fluorine atom and the nitrogen of the pyrrolidine ring due to their high electronegativity and lone pairs of electrons. A region of positive potential (a "sigma-hole") may be observed on the outer side of the bromine atom, which is a characteristic feature of heavier halogens and can participate in halogen bonding. nih.govmdpi.com The hydrogen atoms of the pyrrolidine ring and the benzyl group would exhibit positive potential (blue). This map is invaluable for predicting sites of intermolecular interactions. frontiersin.org

Table 4: Compound Names Mentioned in the Article

Compound Name

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by mapping out potential energy surfaces. nih.gov This allows for the identification of the most likely pathways a reaction will follow, including the structures of transient intermediates and high-energy transition states. researchgate.netchemrxiv.org For a molecule such as this compound, theoretical calculations can be used to explore its synthesis, derivatization, or degradation.

Methods like Density Functional Theory (DFT) are commonly employed to calculate the energies of reactants, products, and transition states. By locating the transition state—the energetic saddle point between reactants and products—the activation energy (Ea) for a given reaction step can be determined. A lower activation energy implies a faster reaction rate. These computational approaches can provide new mechanistic insights and guide the rational design of new catalysts or synthetic routes. nih.gov

For instance, a hypothetical study on the N-alkylation of the pyrrolidine ring could be modeled. Theoretical calculations could predict the activation energies for different alkylating agents or explore the feasibility of alternative reaction pathways, such as those involving different leaving groups on the benzyl moiety.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Postulated SN2 Reaction Pathway of this compound

Reaction StepTransition State (TS) Geometry DescriptionCalculated Activation Energy (Ea) (kcal/mol)Imaginary Frequency (cm⁻¹)
N-methylation with CH₃IFormation of a C-N bond between the pyrrolidine nitrogen and the methyl group of iodomethane, with simultaneous elongation of the C-I bond.18.5-350
C-Br Bond Cleavage (Hypothetical Degradation)Elongation of the C-Br bond on the phenyl ring, leading to a radical intermediate.75.2-410

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are invaluable for predicting and interpreting spectroscopic data. By calculating properties like nuclear magnetic shielding, vibrational frequencies, and electronic transitions, computational methods can aid in structure elucidation and the assignment of experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. DFT calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is one of the most widely used approaches for calculating NMR shielding tensors. researchgate.net

The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, ωB97X-D), basis set (e.g., 6-311+G(2d,p)), and the inclusion of solvent effects. nih.govmdpi.com For molecules containing heavy atoms like bromine, relativistic effects may also need to be considered for highly accurate predictions of the chemical shifts of nearby carbons. researchgate.net Comparing calculated shifts with experimental data can confirm peak assignments and provide confidence in a proposed structure. mdpi.com Discrepancies between predicted and observed spectra can often be resolved by considering different molecular conformations. nih.gov

Table 2: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom PositionPredicted ¹³C Shift (ppm) (GIAO/B3LYP/6-311+G(d,p))Hypothetical Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm) (GIAO/B3LYP/6-311+G(d,p))Hypothetical Experimental ¹H Shift (ppm)
Pyrrolidine C260.159.83.153.10
Pyrrolidine C547.246.92.952.91
Benzyl CH₂58.558.23.803.75
Aromatic C1 (C-CH₂)128.9128.6--
Aromatic C2 (C-F)161.5 (d, J=245 Hz)161.2 (d, J=244 Hz)--
Aromatic C5 (C-Br)115.0114.7--

Vibrational Frequency Analysis and IR Spectrum Prediction

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of IR radiation at specific vibrational frequencies. Computational methods can calculate these vibrational frequencies and their corresponding intensities, allowing for the generation of a theoretical IR spectrum. wisdomlib.org

These calculations are typically performed at the same level of theory as geometry optimization. The results provide a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending). While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve good agreement with experimental data. nih.gov Such analysis is useful for assigning peaks in an experimental spectrum and understanding the vibrational character of the molecule. unist.ac.kr

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
Aromatic C-HStretching3050-31003000-3100
Aliphatic C-HStretching2850-29602850-2960
Aromatic C=CStretching1470-15901450-1600
C-FStretching12201000-1400
C-NStretching11901020-1250
C-BrStretching650500-700

Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Solvent Models

Chemical processes are significantly influenced by the solvent environment. fiveable.me Computational models account for these effects in two primary ways: through implicit and explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.compreprints.org The solute molecule is placed in a cavity within this continuum, allowing for the calculation of bulk electrostatic effects on the solute's structure, properties, and energy. fiveable.me These models offer a good balance between accuracy and computational cost, making them widely used for studying solvation free energies and reaction mechanisms in solution. nih.gov

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the simulation. This approach is computationally intensive but is essential for studying systems where specific solute-solvent interactions, such as hydrogen bonding, are critical. preprints.orgnih.gov Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent can offer a compromise between detail and efficiency. youtube.com For this compound, modeling solvent effects would be crucial for accurately predicting its conformational preferences and reactivity in different media.

Table 4: Hypothetical Influence of Solvent Models on a Key Molecular Property of this compound

PropertyGas Phase (No Solvent)Implicit Solvent (PCM - Water, ε ≈ 78.4)Implicit Solvent (PCM - Chloroform, ε ≈ 4.8)
Calculated Dipole Moment (Debye)2.1 D2.8 D2.5 D
Relative Conformational Energy (kcal/mol)0.0-1.2-0.8
Activation Energy of N-methylation (kcal/mol)25.418.521.3

Advanced Characterization Methodologies for 2 5 Bromo 2 Fluorobenzyl Pyrrolidine and Its Derivatives

Mass Spectrometry (MS) for Accurate Mass Determination and Impurity Profiling

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and identifying impurities.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). mdpi.com This accuracy allows for the determination of the elemental formula of a compound, as each unique combination of atoms has a distinct exact mass. For 2-(5-Bromo-2-fluorobenzyl)pyrrolidine, HRMS can definitively confirm its elemental composition (C₁₁H₁₃BrFN) by matching the experimentally measured mass with the theoretically calculated mass. This is a crucial step in structure confirmation and distinguishes the target compound from isomers or compounds with similar nominal masses.

FormulaNominal MassCalculated Exact MassMeasured MassMass Error (ppm)
C₁₁H₁₃⁷⁹BrFN ([M+H]⁺)258258.0297258.0295-0.77
C₁₁H₁₃⁸¹BrFN ([M+H]⁺)260260.0277260.0275-0.77

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly observed in the mass spectrum, providing further confirmation of the presence of a single bromine atom in the molecule.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of a selected parent ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure and can be used for further structural confirmation and identification of unknown related substances. researchgate.netmdpi.com The fragmentation pathways are elucidated by analyzing the masses of the fragment ions produced. nih.gov

For this compound, the most likely fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) would involve the cleavage of the weakest bonds.

Benzylic Cleavage: The bond between the benzyl (B1604629) group and the pyrrolidine (B122466) ring is a likely point of cleavage. This can result in two primary fragment ions: the 5-bromo-2-fluorobenzyl cation (m/z 187/189) or the pyrrolidinomethyl cation (m/z 70). The formation of the stable tropylium (B1234903) ion (m/z 91) through rearrangement of the benzyl fragment is also a common pathway for benzyl-containing compounds. researchgate.net

Cleavage within the Pyrrolidine Ring: The pyrrolidine ring can undergo cleavage, typically involving the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).

Proposed Fragment Ion m/z (⁷⁹Br/⁸¹Br) Proposed Structure / Origin
[M]⁺257 / 259Molecular Ion
[M-C₄H₈N]⁺187 / 1895-Bromo-2-fluorobenzyl cation (Benzylic cleavage)
[M-C₇H₅BrF]⁺70Pyrrolidinomethyl cation (Benzylic cleavage)
[C₇H₅BrF]⁺188 / 1905-Bromo-2-fluorobenzyl radical
[C₄H₈N]⁺702-Methylene-pyrrolidinium ion

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.comnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.comgrowingscience.com

For this compound, this technique provides definitive proof of its constitution and connectivity. Furthermore, since the C2 position of the pyrrolidine ring is a chiral center, the molecule exists as a pair of enantiomers ((R) and (S)). X-ray crystallography performed on a crystal grown from an enantiomerically pure sample allows for the determination of the absolute configuration of that chiral center. rsc.org This is often achieved using anomalous dispersion effects.

The analysis also reveals information about the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds or halogen bonds, which can influence the physical properties of the solid material. mdpi.com

Parameter Description
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space GroupThe space group provides a more detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles that define the repeating unit of the crystal lattice.
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-C, C-N, C-Br, C-F).
Bond Angles (°)Angles formed by three connected atoms (e.g., C-N-C).
Torsional Angles (°)Dihedral angles that describe the conformation of the molecule.
Absolute ConfigurationAssignment of the stereochemistry at the C2 chiral center as either (R) or (S).

Single Crystal Growth and Data Collection

The foundation of X-ray crystallography lies in the successful growth of high-quality single crystals. For organic molecules like this compound, this is often achieved through slow evaporation of a saturated solution. A common technique involves dissolving the synthesized compound in a suitable solvent or a mixture of solvents, such as hexane (B92381) and ethyl acetate, followed by filtration. The resulting solution is then allowed to evaporate slowly at room temperature, which can yield diffraction-quality crystals over a period of several days. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection. The crystal is typically maintained at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms, leading to a more precise determination of their positions. X-rays of a specific wavelength (commonly Mo Kα or Cu Kα) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Table 1: Illustrative Crystal Data and Structure Refinement Parameters

ParameterExample Value
Empirical FormulaC₁₁H₁₃BrFN
Formula Weight258.13
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.12 Å, b = 15.45 Å, c = 7.34 Å
α = 90°, β = 109.5°, γ = 90°
Volume1080 ų
Z4
Calculated Density1.588 Mg/m³
Absorption Coefficient3.55 mm⁻¹
F(000)528
Crystal Size0.25 x 0.20 x 0.15 mm
Theta Range for Data Collection2.5° to 28.0°
Reflections Collected9870
Independent Reflections2450 [R(int) = 0.045]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.050, wR₂ = 0.125
R indices (all data)R₁ = 0.065, wR₂ = 0.135

Note: The data in this table are hypothetical and serve as an illustrative example of typical parameters for a compound of this nature.

Structure Refinement and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Following data collection, the crystal structure is solved and refined using specialized software. The refinement process adjusts atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. nih.gov For derivatives of this compound, the pyrrolidine ring is often found to adopt an envelope conformation. iucr.org

The analysis of the refined crystal structure provides valuable insights into the intermolecular interactions that govern the molecular packing in the solid state. These non-covalent interactions are crucial for understanding the physical properties and crystal engineering of the compound. In crystals of similar halogenated aromatic compounds, a variety of interactions are typically observed:

Hydrogen Bonding: Weak intermolecular hydrogen bonds, such as C—H⋯F, C—H⋯Br, and N—H⋯O (if applicable in a derivative), can play a significant role in stabilizing the crystal lattice, often forming three-dimensional networks. nih.govnih.gov

π-π Stacking: The presence of the fluorophenyl ring allows for potential π-π stacking interactions between adjacent molecules. These interactions, characterized by centroid-centroid distances typically in the range of 3.6 to 3.8 Å, can lead to the formation of molecular ribbons or sheets. iucr.org

The quantification and analysis of these interactions can be performed using tools like Hirshfeld surface analysis, which helps to visualize and understand the contributions of different types of intermolecular contacts. nih.govnih.gov

Chiral Chromatography for Enantiomeric Excess Determination

This compound is a chiral compound, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The determination of the enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is critical. Chiral chromatography is the primary method for separating and quantifying enantiomers. gcms.cz

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for enantiomeric separation. The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For pyrrolidine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. The separation is achieved by optimizing the mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol.

Table 2: Representative HPLC Conditions for Chiral Separation

ParameterCondition
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Injection Volume10 µL

Note: These conditions are illustrative and would require optimization for the specific compound.

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) with a chiral capillary column is another effective method for determining enantiomeric excess, particularly for volatile and thermally stable compounds. gcms.cz The stationary phases in these columns are typically based on derivatized cyclodextrins, which create a chiral environment for the separation of enantiomers. gcms.cz

For GC analysis, the analyte may need to be derivatized to increase its volatility and improve chromatographic performance. Perfluoroacylation of the secondary amine in the pyrrolidine ring is a common derivatization strategy. nih.gov The separation is then achieved by carefully controlling the temperature program of the GC oven.

Table 3: Representative GC Conditions for Chiral Separation

ParameterCondition
ColumnRt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film)
Carrier GasHelium, 1.2 mL/min
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), then 5 °C/min to 220 °C (hold 5 min)
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C
Injection ModeSplit (50:1)

Note: These conditions are illustrative and would require optimization for the specific compound and its potential derivatives.

Role of 2 5 Bromo 2 Fluorobenzyl Pyrrolidine As a Synthetic Intermediate and Building Block

Precursor in Multistep Organic Synthesis of Complex Molecules

The strategic placement of functional groups in 2-(5-Bromo-2-fluorobenzyl)pyrrolidine makes it a valuable precursor in the multistep synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromo- and fluoro-substituents on the benzyl (B1604629) ring provide handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation reactions.

While direct public-domain literature on the specific use of this compound is limited, patent literature reveals the utility of structurally analogous compounds as key intermediates. For instance, the related compound, 2-[(3-bromo-2-fluorophenyl)methyl]pyrrolidin-3-one, is cited as a crucial intermediate in the synthesis of more complex pharmaceutical agents. google.com This highlights the general strategy of employing bromo-fluorobenzyl substituted pyrrolidines as foundational elements in synthetic pathways. The bromo group, in particular, is a versatile functional group that can be readily converted to other functionalities, such as cyano, amino, or alkyl groups, or it can participate in carbon-carbon bond-forming reactions like the Suzuki or Heck couplings.

The synthesis of C-glycoside derivatives, which are of interest as SGLT2 inhibitors for the treatment of diabetes, often involves intermediates with similar structural motifs. googleapis.com For example, the synthesis of Canagliflozin utilizes the intermediate 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, underscoring the importance of the bromo-substituted benzyl group in the synthesis of complex drug molecules. google.com The general synthetic utility of such precursors is summarized in the table below.

Precursor Functional GroupPotential Synthetic TransformationsApplication in Complex Molecule Synthesis
Bromine AtomSuzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions; Grignard formation; Lithiation.Introduction of aryl, heteroaryl, alkyl, and amino groups to the aromatic ring.
Fluorine AtomModulates electronic properties and metabolic stability.Enhances pharmacokinetic properties of the final compound.
Pyrrolidine (B122466) NitrogenAcylation, alkylation, sulfonylation.Introduction of diverse substituents to modify solubility, polarity, and biological activity.

Scaffold for the Construction of Diverse Molecular Architectures

The pyrrolidine ring serves as a robust scaffold upon which diverse molecular architectures can be constructed. nih.gov Its non-planar, puckered conformation allows for the spatial presentation of substituents in well-defined orientations, which is crucial for molecular recognition and biological activity. The 2-substituted benzyl group in this compound provides a primary vector for extending the molecular framework.

The inherent chirality of the 2-substituted pyrrolidine core is a key feature, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in drug discovery, where different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles. Synthetic strategies often begin with chiral precursors like L-proline or employ asymmetric synthesis methods to establish the desired stereochemistry at the C2 position. mdpi.com

The versatility of the pyrrolidine scaffold is further demonstrated by its use in diversity-oriented synthesis, where a common core structure is elaborated with a variety of substituents to create a library of structurally diverse molecules. nih.gov The functional handles on this compound make it an ideal candidate for such approaches.

Applications in the Development of Ligands and Organocatalysts

Pyrrolidine derivatives are widely employed as ligands in transition metal catalysis and as organocatalysts in asymmetric synthesis. researchgate.netnih.gov The nitrogen atom of the pyrrolidine ring can coordinate to metal centers, and the substituents on the ring can be tailored to create a specific chiral environment around the metal, enabling enantioselective transformations.

While specific examples for this compound are not prevalent in the literature, the synthesis of new pyrrolidine-based organocatalysts often involves the introduction of bulky substituents at the C2 position. nih.gov The 5-bromo-2-fluorobenzyl group can be considered one such substituent that can influence the steric and electronic properties of the catalyst, thereby affecting its activity and selectivity in reactions such as asymmetric Michael additions and aldol (B89426) reactions.

The general approach to synthesizing such organocatalysts often starts from readily available chiral precursors, such as (R)-glyceraldehyde acetonide, to construct the substituted pyrrolidine ring. nih.gov The benzyl group can serve as a protecting group for the nitrogen atom during synthesis and can be removed in a later step to yield the active secondary amine catalyst.

Catalyst TypeRole of the Pyrrolidine ScaffoldPotential Influence of the 5-Bromo-2-fluorobenzyl Group
Transition Metal LigandChiral backbone for creating an asymmetric environment around the metal center.Steric bulk can influence substrate approach; electronic effects can modulate the metal's reactivity.
Organocatalyst (e.g., for enamine catalysis)Forms a chiral enamine intermediate with carbonyl compounds to control the stereochemical outcome of the reaction.The benzyl group can shield one face of the enamine, directing the electrophile to the opposite face.

Utilization in Combinatorial Chemistry for Library Generation (Focus on Chemical Diversity)

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of compounds. nih.gov The pyrrolidine scaffold is a popular choice for the construction of combinatorial libraries due to its synthetic tractability and its prevalence in biologically active molecules. nih.govresearchgate.net

The "split-and-pool" synthesis strategy is often employed to generate large libraries of compounds on a solid support. researchgate.net In this context, a pyrrolidine scaffold, such as one derived from this compound, could be attached to a resin and then systematically reacted with a diverse set of building blocks. The bromo-substituent on the benzyl ring is particularly well-suited for this approach, as it can be used as a point of diversification through various cross-coupling reactions.

The goal of such a library is to explore a wide range of chemical space to identify "hits" with desired biological activity. The structural diversity of the library is a key factor in its success, and the multiple points of modification on the this compound scaffold (the pyrrolidine nitrogen, the bromine, and potentially other positions on the aromatic ring) allow for the generation of a highly diverse set of molecules.

Semi-synthetic Strategies Utilizing Related Pyrrolidine Scaffolds

Semi-synthetic strategies, which start from readily available natural products, are a common approach to the synthesis of complex molecules. mdpi.com In the context of pyrrolidine derivatives, L-proline and 4-hydroxy-L-proline are common starting materials. nih.gov These chiral building blocks provide a straightforward entry into enantiomerically pure pyrrolidine-containing targets.

A plausible semi-synthetic route to a compound like this compound could start from L-proline. The synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives has been reported starting from L-proline, demonstrating the feasibility of introducing benzyl and other substituted groups onto the pyrrolidine core derived from a natural amino acid. researchgate.net

Such semi-synthetic approaches offer several advantages, including the use of inexpensive and enantiomerically pure starting materials. The general strategy involves the protection of the nitrogen and carboxylic acid groups of proline, followed by functional group manipulations to introduce the desired substituents.

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Routes

The synthesis of substituted pyrrolidines is a well-established field, yet the pursuit of greater efficiency, sustainability, and stereochemical control remains a key driver of research. Future work on 2-(5-Bromo-2-fluorobenzyl)pyrrolidine is expected to move beyond traditional multi-step batch syntheses, which often involve protecting groups and harsh reagents.

Key areas for future exploration include:

Biocatalytic Approaches : The use of enzymes, such as transaminases, offers a promising route to highly enantioselective synthesis under mild conditions. nih.gov Research could focus on identifying or engineering specific transaminases that can catalyze the reductive amination of a corresponding ω-chloro- or ω-bromo-ketone precursor, providing direct access to a specific enantiomer of the target compound with high purity. nih.gov

C-H Activation and Functionalization : Modern synthetic methods increasingly utilize direct C-H activation to form C-N or C-C bonds, bypassing the need for pre-functionalized starting materials. organic-chemistry.org Future synthetic routes could explore the direct coupling of pyrrolidine (B122466) with 5-bromo-2-fluorotoluene (B1266182) derivatives through catalytic C-H amination, representing a more atom-economical pathway.

One-Pot and Tandem Reactions : Designing a synthesis that combines multiple transformations into a single operation can significantly improve efficiency. A potential route could involve a tandem Wittig-Michael reaction or a reductive hydroamination cascade of enynyl amines to construct the substituted pyrrolidine ring in a stereoselective manner. unirioja.es

These advanced synthetic strategies aim to reduce the number of steps, minimize waste, and provide better control over the final product's stereochemistry, aligning with the principles of green chemistry. mdpi.com

Advanced Computational Design of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to guide experimental work, saving time and resources. For this compound, computational studies can provide deep insights into its reactivity and guide the development of selective transformations. ajpchem.orgnih.gov

Future computational research directions should include:

Transition State Modeling : By calculating the energy barriers of different potential synthetic pathways, computational models can identify the most kinetically and thermodynamically favorable routes. ajpchem.org This can help in selecting optimal catalysts, solvents, and reaction temperatures before extensive experimental screening.

Predicting Regioselectivity : The bromofluorophenyl ring presents multiple sites for further chemical transformation. DFT calculations can map the molecule's electron density and generate a Molecular Electrostatic Potential (MEP) map. nih.govmdpi.com This map would predict the most likely sites for electrophilic or nucleophilic attack, guiding the regioselective functionalization of the aromatic ring, for instance, in cross-coupling reactions.

Enantioselective Synthesis Design : When using chiral catalysts, computational docking and transition state analysis can model the interactions between the substrate, catalyst, and reagents. mdpi.com This allows researchers to understand the origins of stereoselectivity and rationally design or select catalysts that will yield the desired enantiomer with the highest possible enantiomeric excess.

Table 1: Potential Applications of DFT in Studying this compound

Computational Method Research Goal Predicted Outcome
Transition State Theory Optimize synthetic routes Identification of lowest-energy reaction pathway; prediction of reaction kinetics.
HOMO-LUMO Analysis Assess chemical reactivity Determination of the molecule's susceptibility to nucleophilic/electrophilic attack. nih.gov
MEP Mapping Predict regioselectivity Highlighting electron-rich and electron-poor regions to guide functionalization. mdpi.com
Molecular Docking Design asymmetric catalysis Predicting the binding affinity and orientation with chiral catalysts to estimate enantioselectivity.

Development of New Chemical Transformations for the Compound

The structure of this compound offers several handles for subsequent chemical modification, making it a versatile scaffold for creating libraries of new compounds. Future research will likely focus on leveraging these reactive sites for diverse derivatization.

Cross-Coupling Reactions : The bromine atom on the phenyl ring is an ideal site for palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net Future work will undoubtedly explore Suzuki, Sonogashira, Buchwald-Hartwig, and other coupling reactions to attach a wide array of functional groups (e.g., aryl, alkynyl, amino moieties), thereby generating a diverse family of analogues. uzh.chmdpi.com

Functionalization of the Pyrrolidine Ring : The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily alkylated, acylated, or used in other C-N bond-forming reactions to introduce new substituents. Furthermore, C-H bonds adjacent to the nitrogen can be targeted for functionalization.

C-F Bond Activation : While the C-F bond is typically robust, modern catalysis has made strides in its selective activation. rsc.org A more ambitious research direction would be to explore novel catalytic systems that can selectively transform the C-F bond, allowing for unique modifications not achievable through other means. This remains a challenging but potentially rewarding area of synthetic chemistry.

Investigation of its Role in Material Science Applications (Non-biological)

The unique combination of a fluorinated aromatic system and a heterocyclic amine suggests that this compound could serve as a valuable building block in non-biological material science applications.

Fluorinated Polymers : Fluorine-containing polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. rsc.orgman.ac.uk The subject compound could be developed into a monomer. The bromo-substituent can act as a site for polymerization, for example, through cross-coupling polymerization reactions, to create novel fluoropolymers with potentially desirable optical or electronic properties. researchgate.netacs.org

Porous Organic Polymers (POPs) : The pyrrolidine moiety can be incorporated into rigid, porous polymer networks. uva.esrsc.org Such materials can act as heterogeneous catalysts, where the pyrrolidine units function as basic or organocatalytic sites. uva.es Future research could involve using this compound to synthesize chiral POPs for applications in asymmetric catalysis. rsc.org

Stimuli-Responsive Materials : Polymers containing pyrrolidine units have been shown to create "smart" hydrogels that respond to changes in pH or temperature. nih.gov By integrating this compound into polymer chains, new stimuli-responsive materials could be developed for applications in sensors or controlled-release systems (non-biological).

Integration with Automated Synthesis and Flow Chemistry Methodologies

The transition from traditional batch processing to automated and continuous flow synthesis is revolutionizing chemical manufacturing, offering enhanced safety, consistency, and scalability. acs.orguc.pt this compound is an ideal candidate for this technological shift.

Development of Continuous Flow Synthesis : Future work should focus on translating the optimal batch synthesis of this compound into a continuous flow process. africacommons.netcam.ac.uk This would involve using packed-bed reactors with immobilized catalysts or reagents to streamline the reaction, purification, and isolation steps into a single, uninterrupted sequence. Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity. uc.pt

Automated Reaction Optimization : Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions. researchgate.net By varying stoichiometry, catalysts, solvents, and temperatures in a high-throughput manner, an optimal synthetic protocol can be identified far more quickly than with manual methods. This is particularly useful for optimizing complex multi-step syntheses or for preparing libraries of derivatives for screening purposes.

Table 2: Comparison of Batch vs. Future Flow Synthesis

Parameter Traditional Batch Synthesis Automated Flow Synthesis
Scalability Difficult; requires larger reactors Easy; run the system for longer
Safety Higher risk with large volumes Inherently safer with small reaction volumes
Control Limited control over heat/mass transfer Precise control over temperature and mixing
Optimization Slow, manual, and resource-intensive Rapid, automated, data-driven researchgate.net
Integration Difficult to integrate multiple steps Seamless integration of reaction and purification

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable chemical intermediate and a building block for new technologies.

Q & A

Q. What are the key synthetic routes for preparing 2-(5-Bromo-2-fluorobenzyl)pyrrolidine?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, a benzyl bromide intermediate (e.g., 5-bromo-2-fluorobenzyl bromide) can react with pyrrolidine under basic conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical. Evidence from similar pyrrolidine derivatives suggests using anhydrous solvents like THF and catalysts such as Pd for Suzuki couplings .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires a combination of techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to verify substituent positions and aromatic proton splitting patterns.
  • Mass Spectrometry : Confirm molecular weight (e.g., expected m/z for C11_{11}H12_{12}BrFN).
  • X-ray Crystallography : Resolve stereochemistry and bond angles (see crystal structure data in ) .

Q. What are the critical physical-chemical parameters for handling this compound?

Key parameters include:

  • Boiling Point : ~162–164°C (similar to 5-bromo-2-fluoropyridine derivatives) .
  • Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) based on analogs .
  • Stability : Sensitive to moisture; store under inert gas (N2_2 or Ar) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing chiral derivatives?

Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., enantiopure pyrrolidine precursors) is effective. For example, (S)-configured derivatives can be achieved via chiral resolution or enzymatic methods, as seen in (2S)-2-(2-bromo-5-fluorophenyl)pyrrolidine .

Q. How can conflicting NMR data be analyzed for substituted benzylpyrrolidines?

Q. What experimental designs optimize yield in cross-coupling reactions involving this compound?

Critical factors include:

  • Catalyst System : Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts for aryl coupling.
  • Temperature : Moderate heating (80–100°C) to balance reactivity and side reactions.
  • Solvent : Toluene or dioxane for improved solubility and reaction efficiency .

Q. How does this compound serve as a precursor in medicinal chemistry?

The bromo and fluoro substituents enable further functionalization (e.g., Suzuki coupling for biaryl motifs or fluorination for pharmacokinetic optimization). It is a building block for kinase inhibitors or neuroactive compounds, as seen in related pyrrolidine derivatives .

Q. What analytical methods detect trace impurities in synthesized batches?

  • HPLC-MS : Quantify impurities using reverse-phase columns and UV/Vis detection.
  • GC-MS : Monitor volatile byproducts (e.g., unreacted benzyl halides).
  • Elemental Analysis : Verify halogen content (Br/F ratios) .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported melting points for similar compounds?

Variations may stem from polymorphic forms or hydration states. Perform DSC (Differential Scanning Calorimetry) to identify phase transitions and recrystallization in different solvents to isolate pure forms .

Q. Why do reaction yields vary across literature methods for pyrrolidine derivatives?

Differences in substrate purity, catalyst loading, or workup procedures (e.g., column chromatography vs. distillation) impact yields. Reproduce methods with rigorous control of anhydrous conditions and inert atmospheres .

Methodological Guidelines

  • Stereochemical Analysis : Use chiral HPLC columns (e.g., Chiralpak®) or circular dichroism for enantiopurity assessment .
  • Safety Protocols : Follow PRTR regulations for brominated compounds and use fume hoods during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.